Cas no 37717-06-9 ([(3S,5S,6S,8S,10S,13S,14S,17R)-6-Acetyloxy-10,13-dimethyl-17-[(Z)-6-methyl-4-oxohept-2-en-2-yl]-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate)
![[(3S,5S,6S,8S,10S,13S,14S,17R)-6-Acetyloxy-10,13-dimethyl-17-[(Z)-6-methyl-4-oxohept-2-en-2-yl]-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate structure](https://de.kuujia.com/scimg/cas/37717-06-9x500.png)
37717-06-9 structure
Produktname:[(3S,5S,6S,8S,10S,13S,14S,17R)-6-Acetyloxy-10,13-dimethyl-17-[(Z)-6-methyl-4-oxohept-2-en-2-yl]-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
CAS-Nr.:37717-06-9
MF:C31H46O5
MW:498.693950176239
CID:297055
[(3S,5S,6S,8S,10S,13S,14S,17R)-6-Acetyloxy-10,13-dimethyl-17-[(Z)-6-methyl-4-oxohept-2-en-2-yl]-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Cholesta-9(11),20(22)-dien-23-one,3,6-bis(acetyloxy)-, (3b,5a,6a)- (9CI)
- 3b,6a-Diacetoxy-5a-cholesta-9(11),20(22)-dien-23-one
- 3b,6a-Dihydroxy-5a-cholesta-9(11),20(22)-dien-23-one diacetate
- [(3S,5S,6S,8S,10S,13S,14S,17R)-6-Acetyloxy-10,13-dimethyl-17-[(Z)-6-methyl-4-oxohept-2-en-2-yl]-2,3,
- [(3S,5S,6S,8S,10S,13S,14S,17R)-6-Acetyloxy-10,13-dimethyl-17-[(Z)-6-methyl-4-oxohept-2-en-2-yl]-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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- Inchi: 1S/C31H46O5/c1-18(2)14-22(34)15-19(3)25-8-9-26-24-17-29(36-21(5)33)28-16-23(35-20(4)32)10-12-31(28,7)27(24)11-13-30(25,26)6/h11,15,18,23-26,28-29H,8-10,12-14,16-17H2,1-7H3/b19-15-/t23-,24-,25+,26-,28+,29-,30+,31+/m0/s1
- InChI-Schlüssel: CFJNUDQPQZQJNE-GRTAVOGWSA-N
- Lächelt: O(C(C)=O)[C@H]1C[C@@H]2C(=CC[C@]3(C)[C@@H](/C(=C\C(CC(C)C)=O)/C)CC[C@H]32)[C@@]2(C)CC[C@@H](C[C@@H]21)OC(C)=O
Berechnete Eigenschaften
- Genaue Masse: 498.335
- Monoisotopenmasse: 498.335
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 8
- Komplexität: 960
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 69.7
[(3S,5S,6S,8S,10S,13S,14S,17R)-6-Acetyloxy-10,13-dimethyl-17-[(Z)-6-methyl-4-oxohept-2-en-2-yl]-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate Verwandte Literatur
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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